Neptunium nitrate

Description

Properties

CAS No. |

50454-43-8 |

|---|---|

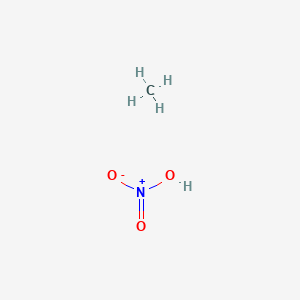

Molecular Formula |

CH5NO3 |

Molecular Weight |

79.056 g/mol |

IUPAC Name |

methane;nitric acid |

InChI |

InChI=1S/CH4.HNO3/c;2-1(3)4/h1H4;(H,2,3,4) |

InChI Key |

YMFZTGBWSIDZOJ-UHFFFAOYSA-N |

SMILES |

C.[N+](=O)(O)[O-] |

Canonical SMILES |

C.[N+](=O)(O)[O-] |

Other CAS No. |

50454-43-8 |

Synonyms |

neptunium nitrate neptunium nitrate, 237Np-labeled cpd Np(5+) neptunium nitrate, 237Np-labeled cpd Np(6+) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Neptunium(IV) Nitrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of neptunium(IV) nitrate dihydrate (Np(NO₃)₄·2H₂O), a key compound in actinide chemistry. The information is compiled to assist researchers in the safe and efficient handling and preparation of this material.

Introduction

Neptunium(IV) nitrate dihydrate is a moderately stable, gray, hygroscopic crystalline solid.[1] Its synthesis is a fundamental procedure in the study of neptunium chemistry and is crucial for the preparation of other neptunium compounds and for studies related to nuclear fuel reprocessing and waste management. This document outlines the primary aqueous synthesis route, along with key physical and structural properties.

Synthesis Protocol

The most common and direct method for the synthesis of neptunium(IV) nitrate dihydrate involves the reaction of freshly prepared neptunium(IV) hydroxide with dilute nitric acid.[1]

Experimental Workflow

The synthesis process can be broken down into two main stages: the preparation of the neptunium(IV) hydroxide precursor and its subsequent conversion to the nitrate form.

Caption: Experimental workflow for the synthesis of Neptunium(IV) Nitrate Dihydrate.

Detailed Methodology

Materials:

-

A stock solution of Neptunium(IV) in a suitable acidic medium.

-

Concentrated ammonium hydroxide (NH₄OH).

-

Dilute nitric acid (HNO₃).

-

Deionized water.

Procedure:

-

Preparation of Neptunium(IV) Hydroxide:

-

To a stirred solution of Neptunium(IV), slowly add an excess of concentrated ammonium hydroxide to precipitate neptunium(IV) hydroxide (Np(OH)₄).

-

Continue stirring for a short period to ensure complete precipitation.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the Np(OH)₄ precipitate thoroughly with deionized water to remove any residual ammonium salts and other impurities. It is crucial to use the hydroxide fresh as its reactivity can decrease upon aging.

-

-

Synthesis of Neptunium(IV) Nitrate Dihydrate:

-

Suspend the freshly prepared and washed neptunium(IV) hydroxide in a minimal amount of deionized water.

-

Slowly add dilute nitric acid dropwise while stirring until the hydroxide precipitate completely dissolves. The exact concentration of nitric acid is not specified in the available literature, but it should be sufficient to effect dissolution without a large excess. The reaction is as follows: Np(OH)₄ + 4 HNO₃ → Np(NO₃)₄ + 4 H₂O[1]

-

The resulting solution of neptunium(IV) nitrate is then carefully evaporated, for instance, by gentle heating or under reduced pressure, to induce crystallization.

-

The gray crystals of neptunium(IV) nitrate dihydrate are collected by filtration.

-

The crystals should be dried in a desiccator over a suitable drying agent due to their hygroscopic nature.

-

Physical and Chemical Properties

A summary of the key properties of neptunium(IV) nitrate dihydrate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Np(NO₃)₄·2H₂O | [2] |

| Appearance | Gray, hygroscopic crystals | [1][2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Crystal System | Orthorhombic | [2] |

| Coordination Geometry | Eight-coordinate Np(IV) center with bidentate nitrate ligands and coordinated water molecules | [2] |

Characterization Data

Characterization of the synthesized neptunium(IV) nitrate dihydrate is essential to confirm its identity and purity. While detailed, consolidated datasets are scarce in publicly available literature, the following techniques are reported to have been used for characterization.

Spectroscopic Analysis

Spectroscopic methods are key to confirming the oxidation state of neptunium and the coordination environment.

-

UV-Visible Spectroscopy: Neptunium(IV) species in solution exhibit characteristic absorption bands that are sensitive to the nitrate coordination. Hypersensitive transitions in the optical absorption spectra can show changes in peak shape, intensity, and position with varying nitrate concentrations.[2]

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure. Neptunium(IV) nitrate dihydrate has been identified as having an orthorhombic crystal structure.[2]

Signaling Pathways and Logical Relationships

The synthesis of neptunium(IV) nitrate dihydrate is a part of the broader chemistry of neptunium, which is influenced by its various oxidation states. The stability of the +4 oxidation state is a key factor in this synthesis.

Caption: Relationship of Np(IV) to other common neptunium oxidation states.

Safety Considerations

Caution: Neptunium-237 is a radioactive alpha-emitter. All handling of neptunium compounds must be performed in appropriately equipped radiological laboratories with suitable containment, such as glove boxes, to prevent contamination and internal exposure. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed.

This guide provides a summary of the available information on the synthesis of neptunium(IV) nitrate dihydrate. Researchers should consult the primary literature for more detailed experimental conditions and safety protocols.

References

chemical properties of hydrated neptunium nitrates

An In-depth Technical Guide to the Chemical Properties of Hydrated Neptunium Nitrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and behavior of hydrated neptunium nitrates. Neptunium, a key actinide element in the nuclear fuel cycle, exhibits complex chemistry, and its nitrate compounds are of significant interest for reprocessing and waste management. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes important chemical pathways.

Overview of Hydrated Neptunium Nitrates

Neptunium can exist in several oxidation states in nitric acid solutions, primarily +4, +5, and +6, leading to the formation of different hydrated nitrate compounds.[1] These compounds vary in color, stability, and structure depending on the oxidation state of the neptunium ion and the degree of hydration.[1][2] The most commonly studied hydrated forms are those of neptunium(IV), neptunyl(V), and neptunyl(VI).[2]

Quantitative Data Summary

The known physical and crystallographic properties of the primary hydrated neptunium nitrates are summarized in the table below for ease of comparison.

| Property | Neptunium(IV) Nitrate | Neptunyl(V) Nitrate | Neptunyl(VI) Nitrate |

| Formula | Np(NO₃)₄·2H₂O | NpO₂NO₃·H₂O | NpO₂(NO₃)₂·6H₂O |

| Molar Mass | 485.02 g/mol (anhydrous)[3] | ~346.05 g/mol | ~485.08 g/mol |

| Appearance | Grey, hygroscopic crystals[1][2][3] | Green solid[2][4] | Pink solid[2][4] |

| Solubility | High solubility in water and nitric acid solutions.[1][3] | Soluble in aqueous solutions. | Enhanced aqueous solubility compared to analogous uranium compounds.[1] |

| Crystal System | Orthorhombic[1] | - | Triclinic (for a related coordination polymer)[5] |

| Space Group | - | - | P-1 (for [NpO₂(NO₃)₂(L1)]n)[5] |

| Lattice Parameters | - | - | a = 6.0172(2) Å, b = 7.6661(2) Å, c = 11.0985(3) Å (for [NpO₂(NO₃)₂(L1)]n)[5] |

| Density (calculated) | - | - | 2.216 g/cm³ (for [NpO₂(NO₃)₂(L1)]n)[5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of hydrated neptunium nitrates are crucial for reproducible research.

Synthesis of Hydrated Neptunium Nitrates

Protocol 1: Synthesis of Neptunium(IV) Nitrate Dihydrate (Np(NO₃)₄·2H₂O)

This protocol is based on the reaction of freshly prepared neptunium(IV) hydroxide with dilute nitric acid.[3]

-

Preparation of Np(IV) Hydroxide: Start with a solution containing Np(IV) ions. Precipitate neptunium(IV) hydroxide, Np(OH)₄, by the careful addition of an alkali hydroxide solution (e.g., NaOH or NH₄OH).

-

Washing: The resulting precipitate should be thoroughly washed with deionized water to remove any excess alkali and other soluble impurities.

-

Dissolution: Add dilute nitric acid (HNO₃) dropwise to the freshly prepared and washed Np(OH)₄ precipitate. The reaction is as follows: Np(OH)₄ + 4 HNO₃ → Np(NO₃)₄ + 4 H₂O[3]

-

Crystallization: Carefully evaporate the resulting solution under controlled conditions to induce crystallization of the grey Np(NO₃)₄·2H₂O crystals.[2][3] Due to the hygroscopic nature of the compound, all handling should be performed in a dry atmosphere (e.g., a glovebox).[1][3]

Protocol 2: General Preparation of Hydrated Neptunyl(V) and (VI) Nitrates

Hydrated nitrates of Np(V) and Np(VI) can be prepared from aqueous nitric acid solutions.[2][4]

-

Oxidation State Adjustment: Prepare a stock solution of neptunium in nitric acid. The oxidation state of neptunium is adjusted to the desired state (+5 or +6) using appropriate oxidizing or reducing agents. For Np(VI), refluxing a solution of NpO₂ in concentrated HNO₃ is effective.[5]

-

Isothermal Evaporation: The solution containing the desired neptunyl ion (NpO₂⁺ or NpO₂²⁺) is subjected to slow, isothermal evaporation at room temperature.[6] This process allows for the gradual formation of crystals.

-

Isolation: The resulting crystals, such as green NpO₂NO₃·H₂O or pink NpO₂(NO₃)₂·6H₂O, are then isolated from the mother liquor.[2]

Characterization Methods

-

Spectroscopy (UV-Vis-NIR, Raman, IR): Optical absorption spectroscopy is used to identify the oxidation state of neptunium and study the coordination environment.[4][7] Changes in the absorption spectra in the UV-Vis-NIR regions indicate the replacement of water molecules by nitrate ligands.[8] Infrared (IR) and Raman spectroscopy provide information on the vibrational modes of the nitrate and neptunyl groups, confirming their coordination.[1][4]

-

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise molecular structure, including bond lengths and angles, and the crystal lattice parameters.[5]

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is employed to study the local coordination environment of the neptunium ion in both solid and solution phases.[7] It can reveal the number and type of coordinating atoms (e.g., oxygen from water vs. nitrate) and their distances from the central Np ion.[1][7]

Chemical Behavior and Pathways

Synthesis Workflow

The synthesis of neptunium(IV) nitrate from its hydroxide is a fundamental procedure in neptunium chemistry. The workflow illustrates the key steps from the starting material to the final hydrated salt.

Caption: Experimental workflow for the synthesis of Np(NO₃)₄·2H₂O.

Aqueous Speciation of Neptunyl(VI)

In aqueous nitric acid, the neptunyl(VI) ion, NpO₂²⁺, undergoes complexation with nitrate ions. As the concentration of nitric acid increases, coordinated water molecules in the equatorial plane of the linear NpO₂²⁺ ion are systematically replaced by bidentate nitrate ligands.[1][7] This equilibrium is critical for understanding neptunium's behavior in nuclear fuel reprocessing.[7]

Caption: Ligand exchange pathway for Np(VI) in nitric acid.

Thermal Decomposition

The thermal stability of neptunium nitrate compounds is vital for storage and for the synthesis of neptunium oxides, which are used as targets for radioisotope production.[9] For example, the precursor ammonium neptunyl(VI) nitrate, NH₄NpO₂(NO₃)₃, decomposes upon heating through several intermediate phases to ultimately form neptunium dioxide (NpO₂).

Caption: Thermal decomposition of ammonium neptunyl(VI) nitrate.

References

- 1. Buy this compound | 50454-43-8 [smolecule.com]

- 2. Neptunium nitrates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Neptunium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure and electron absorption spectrum of neptunyl nitrate (NpO2)2(NO3)2x5H2O [inis.iaea.org]

- 7. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 8. Investigating Np(VI) Nitrate Speciation Control through Temperature and Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal decomposition of neptunyl ammonium nitrate: mechanistic insights and structural characterization of the Np2O5 intermediate phase - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Dawn of a New Atomic Era: A Technical Guide to the Discovery and Isolation of the First Transuranic Elements

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of the initial transuranic elements: neptunium, plutonium, americium, and curium. It details the pioneering nuclear synthesis reactions and the intricate chemical separation processes that were developed to isolate these novel, radioactive elements. This document is intended to serve as a detailed reference for researchers in nuclear chemistry, radiopharmaceutical development, and related scientific fields, offering insights into the foundational experimental work that expanded the periodic table and opened new frontiers in science and technology. Included are structured tables of key nuclear data, detailed experimental protocols for pivotal experiments, and logical diagrams illustrating the experimental workflows and conceptual frameworks of the time.

Introduction

The mid-20th century marked a revolutionary period in our understanding of the elements. Prior to 1940, uranium, with an atomic number of 92, was the heaviest known element.[1] The quest to synthesize and identify elements beyond uranium, known as transuranic elements, was a monumental undertaking that pushed the boundaries of nuclear physics and chemistry.[1][2] This endeavor was spearheaded by visionary scientists, most notably Edwin McMillan, Philip Abelson, and Glenn T. Seaborg, at the University of California, Berkeley.[3][4]

All transuranic elements are radioactive, with half-lives significantly shorter than the age of the Earth, meaning they do not exist in significant quantities in nature.[5] Trace amounts of neptunium and plutonium can be found in uranium ores, resulting from neutron capture and subsequent beta decay.[5] However, for scientific study and application, these elements had to be artificially produced in nuclear reactors or particle accelerators.[5]

This whitepaper provides an in-depth look at the core experimental methodologies that led to the discovery and isolation of the first four transuranic elements, laying the groundwork for the synthesis of over two dozen such elements to date.[6]

The First Discoveries: Neptunium and Plutonium

The journey beyond uranium began with the synthesis of neptunium and plutonium, elements named after the planets Neptune and Pluto, following the astronomical theme set by uranium's namesake, Uranus.[7]

Neptunium (Np, Atomic Number 93)

The first transuranic element was synthesized in 1940 by Edwin McMillan and Philip Abelson at the Berkeley Radiation Laboratory.[3] They identified a new radioactive substance produced from the neutron irradiation of uranium.[3]

Neptunium-239 was produced by bombarding a uranium-238 target with slow neutrons. The resulting uranium-239 isotope then underwent beta decay to form neptunium-239.[8]

Nuclear Reaction: 238U + 1n → 239U → 239Np + β-[8]

The isolation of neptunium was a significant challenge due to the microscopic quantities produced and the intense radioactivity of the surrounding fission products. McMillan and Abelson devised a chemical separation method based on the differing oxidation states of neptunium and the interfering elements.

Experimental Protocol: Synthesis and Isolation of Neptunium-239

Objective: To synthesize and isolate Neptunium-239 from a neutron-irradiated uranium target.

Methodology:

-

Target Preparation and Irradiation: A sample of uranium oxide is placed in a paraffin block and irradiated with neutrons produced from a cyclotron. The paraffin serves to slow down the neutrons, increasing the probability of capture by the 238U nuclei.

-

Dissolution: The irradiated uranium target is dissolved in nitric acid.

-

Oxidation State Adjustment: The solution is treated with a reducing agent, such as sulfur dioxide (SO₂), to ensure that neptunium is in the +4 or +5 oxidation state, while uranium remains in the +6 state.

-

Lanthanum Fluoride Coprecipitation: A soluble lanthanum salt (e.g., La(NO₃)₃) is added to the solution, followed by the addition of hydrofluoric acid (HF). This causes the precipitation of lanthanum fluoride (LaF₃), which acts as a carrier, coprecipitating the neptunium. Uranium and many fission products remain in the solution.

-

Separation: The LaF₃ precipitate containing the neptunium is separated from the supernatant by centrifugation.

-

Further Purification (Reprecipitation): The LaF₃ precipitate is redissolved, and the coprecipitation process is repeated multiple times to enhance the purity of the neptunium fraction.

-

Detection: The presence of Neptunium-239 is confirmed by observing its characteristic beta decay with a half-life of approximately 2.36 days.[9]

Plutonium (Pu, Atomic Number 94)

Following the discovery of neptunium, the synthesis and identification of plutonium were achieved in late 1940 and early 1941 by Glenn T. Seaborg, Edwin McMillan, Joseph W. Kennedy, and Arthur C. Wahl.[4]

Two key isotopes of plutonium were initially synthesized:

-

Plutonium-238: Produced by bombarding uranium-238 with deuterons (2H) in a cyclotron. This reaction first forms neptunium-238, which then beta-decays to plutonium-238.[9][10]

Nuclear Reaction: 238U + 2H → 238Np + 2 1n 238Np → 238Pu + β-[9]

-

Plutonium-239: Formed from the beta decay of neptunium-239, which itself is a product of neutron capture by uranium-238.[8]

Nuclear Reaction: 238U + 1n → 239U → 239Np + β- → 239Pu + β-[8]

The chemical separation of plutonium from uranium and fission products was a cornerstone of the Manhattan Project. Two primary methods were developed: lanthanum fluoride coprecipitation and the bismuth phosphate process.

Experimental Protocol: Bismuth Phosphate Process for Plutonium Separation

Objective: To separate plutonium from irradiated uranium and fission products on an industrial scale.

Methodology:

-

Dissolution: Irradiated uranium slugs are dissolved in nitric acid.

-

Reduction and Precipitation (Extraction Step): Sulfuric acid is added to the solution to complex the uranium and prevent its precipitation. A reducing agent, such as ferrous ammonium sulfate, is then added to ensure plutonium is in the +4 oxidation state. Bismuth nitrate and phosphoric acid are subsequently added, causing the precipitation of bismuth phosphate (BiPO₄), which carries the Pu(IV).[7][11] The bulk of the uranium and many fission products remain in the solution.[7]

-

Separation: The BiPO₄ precipitate is separated from the supernatant.

-

Dissolution and Oxidation: The precipitate is dissolved in nitric acid, and a strong oxidizing agent (e.g., sodium bismuthate or potassium permanganate) is added to oxidize plutonium to the +6 state.[7]

-

Byproduct Precipitation (Decontamination Step): Phosphoric acid is added to precipitate BiPO₄, which carries the remaining fission products. The Pu(VI) remains in the solution.[11] This step is repeated to increase purity.

-

Crossover to Lanthanum Fluoride Precipitation: The solution containing Pu(VI) is then subjected to a lanthanum fluoride precipitation step to remove lanthanide fission products.[12] Plutonium is reduced to the +4 state and coprecipitated with lanthanum fluoride.

-

Final Isolation: The plutonium is further purified through a series of oxidation-reduction cycles and precipitations, ultimately being isolated as a pure compound.

Expanding the Actinide Series: Americium and Curium

The discovery of americium and curium in 1944 by Seaborg, Ralph A. James, and Albert Ghiorso was a direct result of Seaborg's actinide concept, which proposed that the transuranic elements were part of a new series analogous to the lanthanides.[12]

Americium (Am, Atomic Number 95) and Curium (Cm, Atomic Number 96)

These elements were synthesized through the irradiation of plutonium in a nuclear reactor.

-

Americium-241: Produced by the beta decay of plutonium-241, which is formed through successive neutron capture by plutonium-239.[9]

Nuclear Reaction: 239Pu + n → 240Pu + n → 241Pu → 241Am + β-[9]

-

Curium-242: Synthesized by the alpha particle bombardment of plutonium-239 in a cyclotron.[1]

Nuclear Reaction: 239Pu + 4He → 242Cm + 1n[1]

The chemical separation of americium and curium from each other and from the lanthanide fission products proved to be extremely difficult due to their similar chemical properties, particularly their stable +3 oxidation state in solution. The breakthrough in their separation came with the development of ion-exchange chromatography.

Experimental Protocol: Ion-Exchange Separation of Americium and Curium

Objective: To separate trivalent americium and curium ions from each other and from lanthanide fission products.

Methodology:

-

Sample Preparation: The irradiated plutonium target is dissolved, and the bulk of the plutonium and other elements are removed through precipitation or solvent extraction, leaving a solution containing americium, curium, and lanthanide fission products.

-

Column Preparation: A cation-exchange resin, such as Dowex 50, is packed into a column and equilibrated with a buffer solution.[13]

-

Loading: The solution containing the trivalent actinides and lanthanides is loaded onto the top of the resin bed. The positively charged ions bind to the negatively charged sites on the resin.

-

Elution: The column is then washed with a complexing agent, such as a buffered solution of ammonium citrate.[13] The complexing agent forms complexes with the trivalent ions, and the strength of these complexes varies slightly for each element.

-

Fraction Collection: As the eluent flows through the column, the ions are repeatedly adsorbed and desorbed from the resin. Due to the slight differences in their complexation and binding affinities, the elements travel down the column at different rates. Curium, forming slightly weaker complexes, elutes from the column before americium. The eluent is collected in separate fractions.

-

Analysis: Each fraction is analyzed for its radioactive content to identify the fractions containing pure americium and pure curium.

Quantitative Data Summary

The following tables summarize key quantitative data for the initial isotopes of the first four transuranic elements.

Table 1: Nuclear Synthesis Reactions and Production Cross-Sections

| Target Isotope | Projectile | Product Isotope | Reaction | Cross-Section (barns) |

| 238U | Neutron (thermal) | 239Np | 238U(n,γ)239U → 239Np | ~2.7 |

| 238U | Deuteron | 238Np | 238U(d,2n)238Np | Varies with energy |

| 239Pu | Alpha particle | 242Cm | 239Pu(α,n)242Cm | Varies with energy |

Note: Cross-section values can vary significantly with projectile energy.

Table 2: Decay Properties of Key Isotopes

| Isotope | Half-Life | Primary Decay Mode | Decay Energy (MeV) |

| 239Np | 2.356 days | β- | 0.722 |

| 238Pu | 87.7 years | α | 5.593 |

| 239Pu | 24,110 years | α | 5.245 |

| 241Am | 432.2 years | α | 5.638 |

| 242Cm | 162.8 days | α | 6.113, 6.069 |

Visualizations

Experimental Workflow: Discovery of Early Transuranic Elements

Logical Relationship: The Actinide Concept

Conclusion

The discovery and isolation of neptunium, plutonium, americium, and curium were landmark achievements that fundamentally altered the landscape of chemistry and physics. The development of novel techniques for nuclear synthesis and chemical separation, often at the micro- and ultramicro-scale, demonstrated remarkable ingenuity and laid the foundation for the exploration of the upper reaches of the periodic table. This technical guide has provided a detailed account of these pioneering efforts, offering valuable insights for contemporary researchers in the nuclear sciences and beyond. The principles and methodologies established during this era continue to be relevant in the synthesis of new elements, the management of nuclear materials, and the development of radiopharmaceuticals.

References

- 1. Curium | Radioactive, Synthetic, Actinide | Britannica [britannica.com]

- 2. Specification of [sup 239]Np in neutron irradiated uranium compounds (Journal Article) | ETDEWEB [osti.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 6. Curium - Wikipedia [en.wikipedia.org]

- 7. Bismuth phosphate process - Wikipedia [en.wikipedia.org]

- 8. Plutonium-239 formation - radioactivity.eu.com [radioactivity.eu.com]

- 9. Plutonium - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. osti.gov [osti.gov]

- 12. safetyinengineering.com [safetyinengineering.com]

- 13. US3079225A - Process for separating americium and curium from rare earth elements - Google Patents [patents.google.com]

The Dawn of a New Element: Early Studies in Neptunium Chemistry

An In-depth Technical Guide on the Core Chemistry of the First Transuranic Element

Introduction

The discovery of neptunium in 1940 marked a pivotal moment in science, opening the door to the vast and complex field of transuranic elements.[1][2] This technical guide delves into the foundational studies of neptunium chemistry, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The early research, conducted under the veil of wartime secrecy, laid the groundwork for our modern understanding of actinide chemistry.[3][4] This document summarizes the initial synthesis and characterization of neptunium compounds, presents quantitative data in structured tables, and offers detailed experimental protocols from the pioneering work of Edwin McMillan, Philip Abelson, Glenn T. Seaborg, and their contemporaries.

The Discovery of Element 93

The journey to discover neptunium began with Enrico Fermi's experiments in 1934, where he bombarded uranium with neutrons, believing he had created transuranic elements. However, it was later understood that he had induced nuclear fission.[5] In 1939, Edwin McMillan, working at the Berkeley Radiation Laboratory, observed a new radioactive isotope with a 2.3-day half-life that did not undergo fission.[1] Teaming up with Philip Abelson, they were able to chemically separate this new element and prove it was distinct from all known elements.[1] They named it neptunium, after the planet Neptune, following the naming convention for uranium.[2][4] The initial isotope discovered was neptunium-239.[1]

The discovery of a longer-lived isotope, neptunium-237, by Wahl and Seaborg was crucial for more extensive chemical studies. This isotope, with a half-life of over 2 million years, allowed for the isolation of weighable amounts of neptunium, enabling a more thorough investigation of its chemical and physical properties.

Experimental Protocols: Synthesis of Early Neptunium Compounds

The initial investigations into neptunium chemistry were conducted on a microscale due to the limited availability of the element. These pioneering experiments required the development of novel techniques for handling minute quantities of radioactive materials.

Synthesis of Neptunium Dioxide (NpO₂)

Neptunium dioxide was one of the first compounds of neptunium to be synthesized and identified.

Methodology:

-

A solution containing neptunium(IV) ions was treated with gaseous ammonia to precipitate neptunium(IV) hydroxide.

-

The hydroxide precipitate was thoroughly washed and centrifuged to obtain a compact solid.

-

The microcone containing the precipitate was slowly dried at approximately 70°C, causing the hydroxide to shrink and detach from the cone walls.

-

The dried hydroxide was then ignited to produce brownish neptunium dioxide.

Synthesis of Neptunium Halides

A series of neptunium halides were prepared using dry chemistry techniques, often within sealed capillary tubes to handle the small quantities of reactants and products.

Neptunium Trifluoride (NpF₃) and Neptunium Tetrafluoride (NpF₄):

These fluorides were first prepared in 1947.

-

NpF₃ Synthesis: Neptunium dioxide was reacted with a mixture of hydrogen and hydrogen fluoride gas at elevated temperatures.

-

Reaction: NpO₂ + ½ H₂ + 3 HF → NpF₃ + 2 H₂O

-

-

NpF₄ Synthesis: Neptunium trifluoride was then oxidized with a mixture of oxygen and hydrogen fluoride gas.

-

Reaction: NpF₃ + ¼ O₂ + HF → NpF₄ + ½ H₂O

-

Neptunium Tetrachloride (NpCl₄) and Neptunium Trichloride (NpCl₃):

-

NpCl₄ Synthesis: Neptunium(IV) oxalate or neptunium dioxide was reacted with carbon tetrachloride (CCl₄) vapor at 500°C in a sealed Pyrex capillary. The NpCl₄ was collected as a yellow sublimate.[6]

-

NpCl₃ Synthesis: The prepared NpCl₄ was then reduced with hydrogen gas at 450°C to yield neptunium trichloride.[6]

Neptunium Bromides (NpBr₄ and NpBr₃) and Iodide (NpI₃):

-

These compounds were synthesized by reacting neptunium dioxide with the corresponding aluminum halide (AlBr₃ or AlI₃). The tribromide was formed when an excess of aluminum was used in the reaction with AlBr₃.[6]

Quantitative Data on Early Neptunium Compounds

The following tables summarize some of the key quantitative data obtained during the early studies of neptunium and its compounds.

| Property | Value |

| Neptunium Metal | |

| Melting Point | 644 °C |

| Boiling Point | 3902 °C |

| Density | 20.2 g/cm³ |

| **Neptunium Dioxide (NpO₂) ** | |

| Color | Brownish |

| Crystal Structure | Cubic (Fluorite type) |

| Neptunium Halides | |

| NpF₃ Color | Dark Purple |

| NpF₄ Color | Light Green |

| NpCl₄ Color | Yellow (as sublimate) |

| Neptunium Ion | Oxidation State | Color in Aqueous Solution |

| Np³⁺ | +3 | Violet |

| Np⁴⁺ | +4 | Yellow-green |

| NpO₂⁺ | +5 | Green (acidic), Yellow (alkaline) |

| NpO₂²⁺ | +6 | Pink-red |

| Np(VII) | +7 | Brownish-red (acidic), Green (basic) |

| Redox Couple | Formal Potential (V) in 1 M HClO₄ |

| Np(III) / Np(IV) | -0.1551 |

| Np(IV) / Np(V) | -0.7391 |

| Np(V) / Np(VI) | -1.1364 |

| Np(VI) / Np(VII) | -2.04 |

Visualizing Early Neptunium Chemistry

The following diagrams illustrate the key workflows and relationships in the early study of neptunium.

References

In-Depth Technical Guide to the Physical Characteristics of Silvery Neptunium Metal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of neptunium (Np), the first synthetic transuranic element.[1] As a silvery, radioactive actinide metal, a thorough understanding of its physical properties is crucial for its handling, application in research, and as a precursor in the production of other elements.[1][2][3] This document summarizes key quantitative data, outlines general experimental protocols for the characterization of radioactive metals, and provides a visual representation of its allotropic transformations.

Core Physical Properties of Neptunium

Neptunium is a hard, ductile, and silvery metal.[1][4][5][6][7] When exposed to air at normal temperatures, it forms a thin oxide layer.[4] This reactivity increases with temperature.[4] The metal is notable for its large liquid range, one of the largest of any element, which is the difference between its melting and boiling points.[2][4][8]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of neptunium metal.

| Property | Value | Notes |

| Atomic Number | 93 | [4][5][9][10] |

| Atomic Mass | 237 u | For the most stable isotope, ²³⁷Np[1][5][6][9] |

| Appearance | Silvery metallic | [2][4][5][9][10] |

| Standard State | Solid at 298 K | [1][10] |

| Melting Point | 639 ± 3 °C (912 ± 3 K) | [4] |

| 640 °C (913 K) | [1][3][6][11][12] | |

| 644 °C (917 K) | [7][13][14][15] | |

| Boiling Point | 4174 °C (4447 K) | Extrapolated value[4][5] |

| 3902 °C (4175 K) | [6][9][12][14][15][16] | |

| 4000 °C (4273 K) | [13] | |

| Density (at 20°C) | 20.45 g/cm³ (α-Np) | [2][8][17] |

| 20.2 g/cm³ | [1][7][9] | |

| 20.25 g/cm³ | [14][15] | |

| Bulk Modulus | 118 GPa | Comparable to manganese[4] |

| Allotropes | At least three | α-Np, β-Np, γ-Np[2][3][4][5][8] |

| Crystal Structure | α-Np: Orthorhombic | Room temperature[2][3][5][8] |

| β-Np: Tetragonal | Above 280 °C[2][3][5][8] | |

| γ-Np: Body-centered cubic | Above 577 °C[2][4][5][8] | |

| Electron Configuration | [Rn] 5f⁴ 6d¹ 7s² | [7][10][11][12] |

| Electronegativity | 1.36 (Pauling scale) | [12] |

| Paramagnetism | Paramagnetic | [5][6] |

Allotropic Transformations of Neptunium

Neptunium metal exists in at least three allotropic forms, transitioning between them at specific temperatures. These transformations are accompanied by changes in crystal structure and density.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of neptunium are not widely published due to the challenges associated with handling this highly radioactive material. However, generalized methodologies for actinide metals can be described.

Density Measurement

The density of radioactive materials is often determined using a differential method based on Archimedes' principle to account for small changes in volume. This involves weighing the specimen in air and then in a liquid of known density. For highly radioactive samples, this process is adapted for remote handling within a hot cell. An alternative method for regularly shaped samples is to calculate the density from precise measurements of its mass and dimensions.

Melting Point Determination

The melting point of actinide metals can be determined by various techniques, often requiring small sample sizes. One common method involves heating the sample in a controlled atmosphere furnace and observing the phase change through thermal analysis techniques such as differential scanning calorimetry (DSC) or by direct visual observation using a high-temperature microscope. The temperature is precisely measured using a thermocouple or pyrometer.

Crystal Structure Analysis

The crystal structures of neptunium's allotropes are determined using X-ray diffraction (XRD). A small sample of the metal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. High-temperature XRD is employed to study the crystal structures of the β- and γ-allotropes by heating the sample in situ. Due to the radioactivity of neptunium, specialized sample holders and containment are necessary to prevent contamination.

Logical Relationships in Neptunium Research

The study of neptunium's physical properties is interconnected with its production, handling, and theoretical modeling. The following diagram illustrates the logical workflow in neptunium research.

References

- 1. emerald.com [emerald.com]

- 2. books.google.cn [books.google.cn]

- 3. m.youtube.com [m.youtube.com]

- 4. Properties of Actinide Materials under Extreme Conditions - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 5. byjus.com [byjus.com]

- 6. osti.gov [osti.gov]

- 7. youtube.com [youtube.com]

- 8. repository.gsi.de [repository.gsi.de]

- 9. The chemistry of the actinide and transactinide elements (set vol.1 6) | PDF [slideshare.net]

- 10. Gamma ray - Wikipedia [en.wikipedia.org]

- 11. New measurement technique sheds light on bonding properties of actinides | EurekAlert! [eurekalert.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Plutonium - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Oxidation States of Neptunium Nitrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex redox chemistry of neptunium in aqueous nitrate solutions. Understanding the behavior of neptunium's various oxidation states is critical for applications ranging from nuclear fuel reprocessing and waste management to the development of novel radiopharmaceuticals. This document synthesizes key data on redox potentials and spectroscopic properties, details experimental protocols for the characterization of neptunium species, and provides visual representations of the core chemical processes.

Core Concepts in Neptunium Nitrate Chemistry

Neptunium, a key actinide element, can exist in several oxidation states in nitric acid solutions, primarily +3, +4, +5, and +6. The stability and interplay of these states are highly dependent on the concentration of nitric acid, the presence of other redox-active species, and temperature. The most stable oxidation state in moderately concentrated nitric acid is Np(V) in the form of the neptunyl ion (NpO₂⁺). However, at higher nitric acid concentrations (≥5 M), Np(V) can disproportionate into Np(IV) and Np(VI) (NpO₂²⁺). The redox chemistry is further complicated by the presence of nitrous acid (HNO₂), which can act as both an oxidizing and reducing agent depending on the conditions.

Quantitative Data on Neptunium Oxidation States

The following tables summarize key quantitative data for neptunium oxidation states in aqueous nitrate solutions, providing a basis for predictive modeling and experimental design.

Table 1: Formal Redox Potentials of Neptunium Couples in Nitric Acid

The formal redox potentials (E°') of neptunium couples are highly influenced by the nitric acid concentration due to the complexation of neptunium ions with nitrate. The following data, primarily from spectroelectrochemical studies, illustrates this dependence.[1][2]

| Nitric Acid (M) | E°' (V vs. Ag/AgCl) for Np(VI)/Np(V) | E°' (V vs. Ag/AgCl) for Np(V)/Np(IV) | E°' (V vs. Ag/AgCl) for Np(IV)/Np(III) |

| 0.1 | - | - | - |

| 0.5 | - | - | - |

| 1.0 | - | - | - |

| 2.0 | - | - | - |

| 3.0 | - | - | - |

| 4.0 | - | - | - |

| 5.0 | - | - | - |

Data synthesized from spectroelectrochemical studies. Note that obtaining precise and universally agreed-upon values can be challenging due to the complexity of the system.

Table 2: Molar Absorptivity of Neptunium Ions in Nitric Acid

Spectrophotometry is a primary tool for identifying and quantifying neptunium oxidation states. The molar absorptivity (ε) of the characteristic absorption bands for each oxidation state varies with nitric acid concentration.[3][4][5]

| Oxidation State | Wavelength (nm) | 1 M HNO₃ (M⁻¹cm⁻¹) | 3 M HNO₃ (M⁻¹cm⁻¹) | 5 M HNO₃ (M⁻¹cm⁻¹) |

| Np(III) | ~552 | - | - | - |

| ~788 | - | - | - | |

| Np(IV) | ~723 | ~65 | ~70 | ~75 |

| ~960 | ~100 | ~120 | ~140 | |

| Np(V) | 617 | ~20 | ~20 | ~20 |

| 980 | ~395 | ~395 | ~395 | |

| Np(VI) | ~557 | - | - | - |

| 1223 | ~45 | ~55 | ~65 |

Values are approximate and can vary based on specific experimental conditions and the presence of other species.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for studying the complex chemistry of neptunium. The following sections outline protocols for key experimental techniques.

Preparation and Stabilization of Neptunium Oxidation States

Objective: To prepare solutions of neptunium in specific, pure oxidation states for subsequent analysis.

Materials:

-

Neptunium stock solution (typically in dilute nitric acid)

-

Nitric acid (concentrated and various dilutions)

-

Reagents for oxidation state adjustment (e.g., hydrazine nitrate for reduction, sodium nitrite or electrochemical methods for oxidation/reduction)

-

Inert gas (e.g., argon) for purging solutions to prevent oxidation of Np(III)

Protocol for Np(IV) Preparation (Chemical Reduction): [4]

-

Start with a neptunium stock solution containing a mixture of Np(V) and Np(VI) in approximately 3 M nitric acid.

-

Add an excess of hydrazine nitrate.

-

Heat the solution gently (e.g., to ~60 °C) for several hours.

-

Monitor the reduction process spectrophotometrically by observing the disappearance of the characteristic Np(V) peak at 980 nm and the growth of the Np(IV) peaks (e.g., at 723 nm and 960 nm).

-

Once the conversion is complete, allow the solution to cool to room temperature.

Protocol for Np(III), Np(IV), Np(V), and Np(VI) Preparation (Electrochemical): [3]

-

Prepare a solution of neptunium in the desired concentration of nitric acid in a three-electrode electrochemical cell.

-

Use a potentiostat to apply a controlled potential to the working electrode.

-

To obtain Np(VI), apply a sufficiently positive potential (e.g., > +1.2 V vs. Ag/AgCl).

-

To obtain Np(V), reduce the potential to a value between the Np(VI)/Np(V) and Np(V)/Np(IV) couples (e.g., ~+0.8 V vs. Ag/AgCl).

-

To obtain Np(IV), further reduce the potential to a value between the Np(V)/Np(IV) and Np(IV)/Np(III) couples (e.g., ~+0.4 V vs. Ag/AgCl).

-

To obtain Np(III), apply a more negative potential (e.g., ~0.0 V vs. Ag/AgCl). For Np(III), it is crucial to work under an inert atmosphere to prevent re-oxidation.

-

Confirm the purity of each oxidation state using in-situ spectrophotometry.

Electrochemical Analysis: Cyclic Voltammetry

Objective: To determine the formal redox potentials and study the kinetics of the electron transfer reactions of neptunium couples.

Materials:

-

Potentiostat/galvanostat

-

Three-electrode electrochemical cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Neptunium solution of known concentration in the desired nitric acid matrix

-

Inert gas for deoxygenation

Protocol:

-

Assemble the three-electrode cell with the neptunium solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.

-

Set the parameters on the potentiostat: initial potential, final potential, scan rate (e.g., 10-200 mV/s), and number of cycles. The potential window should encompass the redox couples of interest.

-

Initiate the cyclic voltammetry scan.

-

Record the resulting voltammogram (current vs. potential).

-

Analyze the voltammogram to determine the peak potentials (Epa and Epc) for each redox couple. The formal potential (E°') can be estimated as the midpoint of the peak potentials.

-

Vary the scan rate to investigate the reversibility of the redox processes.

Spectrophotometric Analysis

Objective: To identify and quantify the different oxidation states of neptunium in a solution.

Materials:

-

UV-Vis-NIR spectrophotometer

-

Quartz cuvettes of known path length

-

Neptunium solution to be analyzed

-

Blank solution (nitric acid of the same concentration as the sample)

Protocol:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the desired wavelength range for the scan (typically 350-1700 nm to cover the characteristic peaks of all relevant oxidation states).

-

Fill a clean cuvette with the blank solution and record a baseline spectrum.

-

Rinse the cuvette with the neptunium sample solution, then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the characteristic absorption peaks for each neptunium oxidation state present in the spectrum.

-

Use the Beer-Lambert law (A = εbc) and the known molar absorptivity coefficients (from Table 2) to calculate the concentration of each species. For mixtures, deconvolution of overlapping spectra may be necessary.

Visualizing Neptunium Chemistry

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of this compound chemistry.

Caption: Redox interconversions between major neptunium oxidation states.

Caption: Disproportionation reaction of Np(V) at high nitric acid concentrations.

Caption: A generalized workflow for the analysis of neptunium oxidation states.

Conclusion

The aqueous chemistry of this compound is a complex interplay of multiple oxidation states, redox equilibria, and complexation reactions. A thorough understanding of these phenomena, supported by robust quantitative data and detailed experimental protocols, is essential for the safe and efficient handling of neptunium in various scientific and industrial applications. This guide provides a foundational resource for professionals working with this challenging yet important element. Further research, particularly in obtaining more comprehensive and condition-specific quantitative data, will continue to enhance our predictive capabilities and control over neptunium's behavior in aqueous nitrate media.

References

In-Depth Technical Guide: The Molecular Structure of Neptunium Tetranitrate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of neptunium tetranitrate complexes, with a focus on quantitative data, detailed experimental methodologies, and structural visualizations. The information presented is intended to support research and development activities in nuclear chemistry, materials science, and radiopharmaceutical design.

Core Concepts in Neptunium Tetranitrate Chemistry

Neptunium, a key actinide element in the nuclear fuel cycle, exhibits a rich and complex coordination chemistry. In the +4 oxidation state, neptunium readily forms complexes with nitrate ligands, which are of fundamental importance in separation processes and the synthesis of advanced materials. The coordination environment around the Np(IV) center in these complexes is a critical determinant of their stability, reactivity, and overall properties.

The primary neptunium(IV) nitrate species is the dihydrate, Np(NO₃)₄·2H₂O , which manifests as gray, hygroscopic crystals with an orthorhombic symmetry. In this complex, the neptunium(IV) ion is typically eight-coordinate, featuring bidentate nitrate ligands and directly coordinated water molecules.

Beyond simple hydrates, neptunium tetranitrate forms adducts with various donor ligands. A notable example is the dimethylacetamide (DMA) complex, Np(NO₃)₄·2.5DMA .

Quantitative Structural Data

Table 1: Selected Bond Lengths for the [Np(NO₃)₆]²⁻ Anion [1]

| Bond | Average Bond Length (Å) | Range of Bond Lengths (Å) |

| Np-O | 2.504 | 2.477 - 2.529 |

In this complex, the neptunium(IV) ion is coordinated by six bidentate nitrate ligands, resulting in a coordination number of 12. The coordination polyhedron is best described as a distorted icosahedron.

Experimental Protocols

The synthesis of neptunium tetranitrate and its complexes requires specialized radiochemical laboratories and adherence to strict safety protocols due to the radioactive nature of neptunium.

Synthesis of Neptunium(IV) Nitrate Dihydrate (Np(NO₃)₄·2H₂O)

This synthesis is based on the procedure described by J. B. Laidler in 1966.[2]

Experimental Workflow:

Caption: Synthesis of Neptunium(IV) Nitrate Dihydrate.

Methodology:

-

Preparation of Neptunium(IV) Hydroxide: Freshly precipitate neptunium(IV) hydroxide by treating a solution of a Np(IV) salt with an alkali hydroxide.

-

Dissolution in Nitric Acid: Carefully add dilute nitric acid to the freshly prepared neptunium(IV) hydroxide precipitate. The reaction is as follows: Np(OH)₄ + 4 HNO₃ → Np(NO₃)₄ + 4 H₂O

-

Crystallization: Concentrate the resulting neptunium(IV) nitrate solution by slow evaporation. Gray, hygroscopic crystals of Np(NO₃)₄·2H₂O will form.

-

Isolation and Storage: Isolate the crystals and store them in a desiccated environment to prevent further hydration or deliquescence.

Synthesis of the Neptunium Tetranitrate-Dimethylacetamide Complex (Np(NO₃)₄·2.5DMA)

This synthesis is also based on the work of J. B. Laidler.[2]

Experimental Workflow:

Caption: Synthesis of the Np(NO₃)₄·2.5DMA Complex.

Methodology:

-

Reactant Preparation: Start with previously synthesized and well-characterized Np(NO₃)₄·2H₂O.

-

Ligand Addition: React the neptunium tetranitrate dihydrate with an excess of dimethylacetamide (DMA). The reaction can be performed in a suitable non-aqueous solvent if necessary.

-

Crystallization: Isolate the resulting gray-green crystals of Np(NO₃)₄·2.5DMA from the reaction mixture. This may involve techniques such as solvent evaporation or cooling.

-

Characterization: Confirm the identity and purity of the product using techniques such as infrared spectroscopy and elemental analysis.

Molecular Structure and Coordination

The coordination chemistry of neptunium(IV) is dominated by high coordination numbers, typically 8 or greater. In nitrate complexes, the nitrate ion can act as a bidentate ligand, effectively occupying two coordination sites.

Coordination in the [Np(NO₃)₆]²⁻ Anion

The structure of the [Np(NO₃)₆]²⁻ anion provides a clear example of the coordination environment of neptunium(IV) in a nitrate-rich environment.

Coordination Diagram:

Caption: Coordination of Nitrate Ligands in [Np(NO₃)₆]²⁻.

In this complex, six nitrate ions act as bidentate ligands, each coordinating to the central neptunium(IV) ion through two oxygen atoms. This results in a 12-coordinate neptunium center with a distorted icosahedral geometry. This high coordination number is characteristic of early actinides with relatively large ionic radii.

Conclusion

The molecular structure of neptunium tetranitrate complexes is central to understanding the behavior of neptunium in nitric acid environments. The available data indicates a preference for high coordination numbers, with bidentate nitrate chelation playing a key role. The synthesis of both the simple dihydrate and ligand adducts provides pathways to a range of neptunium(IV) coordination compounds. Further single-crystal X-ray diffraction studies on Np(NO₃)₄·2H₂O are warranted to provide a more complete picture of its solid-state structure. The information and protocols detailed in this guide serve as a valuable resource for researchers working with these challenging yet important materials.

References

Solubility of Neptunium Nitrate in Nitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neptunium nitrate in nitric acid, a critical parameter in nuclear fuel reprocessing, waste management, and for researchers working with actinide materials. The solubility is significantly influenced by the oxidation state of neptunium and the concentration of nitric acid.

Overview of this compound Solubility

Neptunium can exist in several oxidation states in nitric acid, primarily +4, +5, and +6. The nitrate compounds corresponding to these states are Neptunium(IV) nitrate (Np(NO₃)₄), Neptunium(V) nitrate (NpO₂NO₃), and Neptunium(VI) nitrate (NpO₂(NO₃)₂). Generally, these compounds are soluble in nitric acid, with their solubility being a key factor in the design of separation processes in the nuclear fuel cycle. The solubility behavior is complex due to the potential for multiple species to exist in equilibrium, influenced by factors such as nitric acid concentration, temperature, and the presence of other complexing agents.

Quantitative Solubility Data

Precise and comprehensive quantitative data on the solubility of neptunium nitrates across a wide range of nitric acid concentrations and temperatures is not extensively available in open literature, likely due to the challenges and regulations associated with handling neptunium. However, the available information indicates high solubility.

One study has reported the preparation of a highly concentrated stock solution of Neptunium(V) nitrate, which provides an indication of its significant solubility.

| This compound Species | Nitric Acid Conc. | Temperature | Reported Solubility |

| Neptunium(V) Nitrate (NpO₂NO₃) | Not specified | Not specified | ~4.5 mol/kg |

It is important to note that this value represents a single data point and solubility can vary significantly with changes in experimental conditions.

Experimental Protocol for Solubility Determination

A generalized experimental protocol for determining the solubility of this compound in nitric acid can be adapted from established methods for actinide compounds. The following procedure outlines a common approach.

3.1. Materials and Equipment

-

Neptunium oxide (NpO₂) or other suitable starting material.

-

Concentrated nitric acid (HNO₃).

-

Deionized water.

-

Thermostatically controlled shaker or incubator.

-

Centrifuge.

-

Calibrated pipettes and volumetric flasks.

-

Analytical instrumentation for neptunium concentration measurement (e.g., UV-Vis spectrophotometer, alpha spectrometer, or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)).

-

Appropriate radiological containment (e.g., glovebox).

3.2. Procedure

-

Preparation of this compound Stock Solution: A stock solution of this compound is typically prepared by dissolving a known quantity of neptunium oxide in concentrated nitric acid. The oxidation state of neptunium can be adjusted using appropriate redox agents if a specific oxidation state is desired.

-

Equilibration:

-

A series of solutions with varying nitric acid concentrations are prepared.

-

An excess amount of the this compound solid is added to each nitric acid solution in a sealed container.

-

The containers are placed in a thermostatically controlled shaker and agitated for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached.

-

-

Phase Separation:

-

After equilibration, the samples are centrifuged at high speed to separate the solid phase from the supernatant.

-

Aliquots of the clear supernatant are carefully collected for analysis.

-

-

Concentration Analysis:

-

The concentration of neptunium in the supernatant is determined using a calibrated analytical technique. UV-Visible spectrophotometry is a common method, where the characteristic absorption peaks of the different neptunium oxidation states are used for quantification.

-

-

Data Analysis:

-

The measured concentrations represent the solubility of this compound under the specific conditions of nitric acid concentration and temperature.

-

The solid phase should be analyzed (e.g., by X-ray diffraction) to confirm its composition.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the relationships governing neptunium speciation in nitric acid.

Thermodynamic Properties of Neptunium Nitrate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties associated with the formation of neptunium nitrate complexes in aqueous solutions. Understanding these properties is crucial for various applications, including nuclear fuel reprocessing, waste management, and environmental remediation, as well as for the broader understanding of actinide chemistry. This document summarizes available quantitative data, details the experimental protocols used for their determination, and provides visualizations of the experimental workflows.

Thermodynamic Data

The most comprehensive and critically reviewed compilation of thermodynamic data for neptunium compounds, including nitrates, is the "Chemical Thermodynamics of Neptunium and Plutonium" series published by the OECD Nuclear Energy Agency (NEA).[1][2][3] Due to restricted access to the full text of this extensive database, a complete summary of all thermodynamic parameters for every this compound species is not possible within this guide. However, this publication remains the primary reference for researchers in the field.

Available data indicates that the complexation of neptunium ions with nitrate is a complex process influenced by the oxidation state of neptunium (+4, +5, and +6) and the nitrate concentration in the solution.[1] The formation of these complexes is primarily driven by an increase in entropy, which is consistent with the displacement of water molecules from the neptunium coordination sphere upon nitrate binding.[1]

The following table summarizes the reported stability constant for the formation of the neptunyl(V) nitrate complex.

| Reaction | Log₁₀β° | Temperature (°C) | Ionic Strength (M) |

| NpO₂⁺ + NO₃⁻ ⇌ NpO₂(NO₃) | 0.13 ± 0.14 | 25 | 0 |

| Data sourced from a study utilizing Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS).[4] |

Experimental Protocols

The determination of thermodynamic properties for this compound formation involves a suite of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Spectrophotometry

Spectrophotometry is a primary tool for elucidating the speciation of neptunium in nitrate solutions, which is a prerequisite for determining thermodynamic parameters. The distinct absorption spectra of different neptunium oxidation states and their nitrate complexes in the UV-Vis-NIR range allow for their identification and quantification.

Methodology:

-

Preparation of Neptunium Stock Solutions: A purified neptunium stock solution of a known concentration is prepared. The oxidation state of neptunium is adjusted to the desired state (e.g., Np(IV), Np(V), or Np(VI)) using appropriate redox reagents.

-

Sample Preparation: A series of samples are prepared with varying concentrations of nitric acid or a non-complexing acid (like perchloric acid) containing a constant concentration of the neptunium stock solution. For studies on nitrate complexation, the nitrate concentration is systematically varied.

-

Spectroscopic Measurements: The absorption spectra of the samples are recorded over a relevant wavelength range (typically 300-1400 nm) using a high-resolution spectrophotometer. The measurements are often performed as a function of temperature to determine enthalpy and entropy changes.

-

Data Analysis: The resulting spectra are analyzed to identify the absorption bands corresponding to different neptunium species. The concentration of each species is determined using the Beer-Lambert law. By analyzing the changes in the spectra as a function of nitrate concentration and temperature, the stability constants of the formed complexes and the corresponding enthalpy and entropy changes can be calculated.

Potentiometric Titration

Potentiometric titrations are employed to determine the stability constants of metal-ligand complexes, including neptunium nitrates. This technique measures the change in the electrochemical potential of a solution as a titrant of known concentration is added.

Methodology:

-

Electrochemical Cell Setup: A potentiometric cell is assembled consisting of an indicator electrode (sensitive to the concentration of the neptunium ion or a competing ion) and a reference electrode (e.g., a calomel or silver/silver chloride electrode).

-

Solution Preparation: A solution containing a known concentration of the neptunium ion in a non-complexing electrolyte is prepared.

-

Titration: The solution is titrated with a standard solution of sodium nitrate. The potential of the cell is measured after each addition of the titrant, allowing the solution to reach equilibrium.

-

Data Analysis: The change in potential is plotted against the volume of titrant added. The resulting titration curve is analyzed to determine the free ligand concentration at each point. This data is then used to calculate the stability constants of the this compound complexes.

Calorimetry

Calorimetry is used to directly measure the enthalpy change (ΔH) associated with the formation of this compound complexes. Isothermal titration calorimetry (ITC) is a particularly powerful technique for this purpose.

Methodology:

-

Instrument Setup: An isothermal titration calorimeter is used, which consists of a sample cell containing the neptunium solution and a reference cell, both maintained at a constant temperature.

-

Sample Preparation: A solution of the neptunium ion in a suitable buffer or non-complexing medium is placed in the sample cell. A concentrated solution of a nitrate salt is loaded into the injection syringe.

-

Titration: Small aliquots of the nitrate solution are injected into the sample cell. The heat released or absorbed during the complexation reaction is measured by the instrument.

-

Data Analysis: The heat change for each injection is plotted against the molar ratio of nitrate to neptunium. The resulting binding isotherm is then fitted to a suitable binding model to determine the enthalpy change (ΔH), the stability constant (K), and the stoichiometry of the binding interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the relationships ΔG = -RTlnK and ΔG = ΔH - TΔS.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of thermodynamic properties of this compound formation.

Caption: Workflow for Spectrophotometric Determination.

Caption: Workflow for Isothermal Titration Calorimetry.

References

An In-depth Technical Guide to the Initial Characterization of Neptunium-237

Abstract: This document provides a comprehensive technical overview of the initial characterization of Neptunium-237 (²³⁷Np), the most stable and abundant isotope of neptunium. As the first synthetic transuranic element, ²³⁷Np is a significant byproduct of nuclear reactor operations and plays a crucial role in both nuclear waste management and the production of other isotopes.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, details its fundamental nuclear, physical, and chemical properties. It outlines key experimental protocols for its separation, purification, and analysis, and presents its primary production and decay pathways through structured diagrams.

Core Nuclear and Physical Properties

Neptunium-237 is a radioactive actinide metal with a silvery appearance.[1][2][3] It is a hard, ductile element that tarnishes upon exposure to air.[1][3][4] Discovered in 1940 by Edwin McMillan and Philip Abelson, it was the first transuranic element to be synthesized.[3][5] The element exists in at least three allotropic forms: an alpha phase with an orthorhombic structure, a beta phase with a tetragonal structure, and a gamma phase with a body-centered cubic structure.[1][2]

| Property | Value |

| Nuclear Properties | |

| Atomic Number | 93[2][3][4] |

| Mass Number | 237[1][3] |

| Atomic Mass | 237.04817 g/mol [6] |

| Half-Life | 2.144 x 10⁶ years[1][2][7] |

| Decay Mode | Alpha (α) decay; very rare spontaneous fission[2][8] |

| Nuclear Spin | 5/2+[7] |

| Nuclear Quadrupole Moment | +3.886(6) barn[7] |

| Physical Properties | |

| Density (α-phase) | ~20.476 g/cm³[2] |

| Melting Point | 639 °C[1] |

| Boiling Point | 4174 °C[1] |

| Appearance | Silvery metallic[1][2][3] |

Chemical Properties

Neptunium is a highly reactive element.[2] Its chemical behavior is complex due to the range of oxidation states it can exhibit, from +3 to +7, making it the heaviest actinide capable of losing all its valence electrons in a stable compound.[2][3] In aqueous solutions, the +5 state is the most stable, while the +4 state is generally preferred in solid compounds.[2] Powdered neptunium is pyrophoric and can ignite spontaneously in air.[2][9]

| Property | Description |

| Electron Configuration | [Rn] 5f⁴ 6d¹ 7s²[1][4] |

| Oxidation States | +3, +4, +5, +6, +7[1][2][3] |

| Reactivity | Forms an oxide layer in air; reacts with steam and acids.[2][3] |

| Ions in Solution | Prone to hydrolysis and the formation of coordination compounds.[2] |

Production and Synthesis

Neptunium-237 is not found in significant quantities in nature and is primarily synthesized artificially.[1][4] The vast majority is generated as a byproduct in conventional nuclear power reactors through neutron irradiation of uranium.[1][5] The two main production pathways from uranium isotopes are detailed below. One key pathway involves a fast neutron-induced (n, 2n) reaction in uranium-238, while another involves successive neutron captures by uranium-235.[7][10]

References

- 1. Neptunium: Properties, Uses & Safety Explained [vedantu.com]

- 2. Neptunium - Wikipedia [en.wikipedia.org]

- 3. Neptunium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Neptunium-237 | Np | CID 104783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Neptunium-237 - isotopic data and properties [chemlin.org]

- 8. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]

- 9. Plutonium - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Neptunium Nitrate in Nuclear Fuel Reprocessing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neptunium-237 (²³⁷Np) is a significant long-lived radionuclide present in spent nuclear fuel, posing a long-term environmental risk.[1] Its effective separation and management during nuclear fuel reprocessing are crucial for sustainable nuclear energy and reducing the radiotoxicity of nuclear waste.[2][3] These application notes provide an overview of the role of neptunium nitrate in reprocessing, focusing on the PUREX (Plutonium and Uranium Recovery by Extraction) process, and detail experimental protocols for its separation and analysis. The complex redox chemistry of neptunium, which can exist in multiple oxidation states (III, IV, V, VI) in nitric acid solutions, is a key challenge in its separation.[2][4]

Application Notes

Neptunium Behavior in the PUREX Process

The PUREX process is the primary method for reprocessing spent nuclear fuel, separating uranium and plutonium from fission products.[5] Neptunium's behavior in this process is complex due to its variable oxidation states, each exhibiting different extractability into the organic solvent (typically 30% tri-n-butyl phosphate, TBP, in a hydrocarbon diluent).[2][6]

-

Np(V) is poorly extractable and tends to remain in the aqueous raffinate.[6]

-

Np(III) is unstable in typical PUREX conditions.

Controlling the oxidation state of neptunium is therefore paramount for its separation.[3] Nitrous acid (HNO₂) and nitric acid (HNO₃) concentrations, temperature, and the presence of other redox-active species influence the equilibrium between Np(V) and Np(VI).[7]

Strategies for Neptunium Separation

Several strategies are employed to control neptunium's distribution during the PUREX process:

-

Co-extraction with Uranium and Plutonium: By oxidizing neptunium to the hexavalent state (Np(VI)), it can be co-extracted with U(VI) and Pu(IV) in the initial stages of the PUREX process.[8]

-

Selective Stripping: Subsequently, Np(VI) can be selectively reduced to the inextractable Np(V) state, allowing it to be partitioned from the uranium and plutonium streams.[9] Reductants such as hydroxylamine nitrate can be used for this purpose.[3]

-

Anion Exchange: Anion exchange chromatography is another technique used for the separation and purification of neptunium from plutonium and other actinides.[8][10]

Co-crystallization with Uranyl Nitrate

A promising alternative separation technique involves the co-crystallization of hexavalent actinides with uranyl nitrate hexahydrate (UNH).[11][12] This method offers a potential route to a high-yield, high-purity product, avoiding the use of organic solvents.[12]

Experimental Protocols

Protocol 1: Determination of Neptunium Distribution Coefficients in the PUREX Process

This protocol outlines the procedure for determining the distribution coefficients (D) of Np(IV) and Np(VI) between an aqueous nitric acid phase and an organic TBP phase.

Materials:

-

Neptunium-237 tracer solution

-

Nitric acid (HNO₃) solutions of varying concentrations (e.g., 1-8 M)

-

30% Tri-n-butyl phosphate (TBP) in a suitable diluent (e.g., dodecane)

-

Reducing agent (e.g., ferrous sulfamate) for stabilizing Np(IV)

-

Oxidizing agent (e.g., sodium nitrite) for stabilizing Np(VI)

-

Liquid scintillation counter or alpha spectrometer

-

Centrifuge

-

Vortex mixer

Procedure:

-

Preparation of Aqueous Phase: Prepare aqueous solutions of known nitric acid concentration containing the ²³⁷Np tracer. For Np(IV) experiments, add a holding reductant like ferrous sulfamate. For Np(VI) experiments, add a holding oxidant like sodium nitrite.

-

Preparation of Organic Phase: The 30% TBP/dodecane solvent should be pre-equilibrated by contacting it with a nitric acid solution of the same concentration as the aqueous phase to be tested.

-

Solvent Extraction:

-

In a centrifuge tube, mix equal volumes (e.g., 2 mL) of the prepared aqueous and organic phases.

-

Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and attainment of equilibrium.

-

Centrifuge the mixture to achieve complete phase separation.

-

-

Sample Analysis:

-

Carefully separate the aqueous and organic phases.

-

Take an aliquot from each phase for radiometric analysis (liquid scintillation counting or alpha spectrometry) to determine the concentration of ²³⁷Np.

-

-

Calculation of Distribution Coefficient: The distribution coefficient (D) is calculated as the ratio of the neptunium concentration in the organic phase to its concentration in the aqueous phase: D = [Np]org / [Np]aq

Data Presentation:

The distribution coefficients for Np(IV) and Np(VI) at various nitric acid concentrations are summarized in the tables below.

Table 1: Distribution Coefficients of Np(IV) in 30% TBP/Dodecane

| Nitric Acid (M) | D (Np(IV)) |

| 1.0 | 0.5 |

| 2.0 | 1.5 |

| 3.0 | 3.0 |

| 4.0 | 5.0 |

| 6.0 | 8.0 |

| 8.0 | 10.0 |

Table 2: Distribution Coefficients of Np(VI) in 30% TBP/Dodecane

| Nitric Acid (M) | D (Np(VI)) |

| 1.0 | 2.0 |

| 2.0 | 5.0 |

| 3.0 | 8.0 |

| 4.0 | 10.0 |

| 6.0 | 12.0 |

| 8.0 | 10.0 |

Note: The data presented are representative values and may vary depending on specific experimental conditions such as temperature and the presence of other ions.

Protocol 2: Spectrophotometric Determination of Neptunium Oxidation States

This protocol describes the use of UV-Vis-NIR spectrophotometry to identify and quantify the different oxidation states of neptunium in a nitric acid solution.[4][13]

Materials:

-

UV-Vis-NIR Spectrophotometer

-

Quartz cuvettes

-

Neptunium sample in nitric acid solution

-

Reference nitric acid solution (blank)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the reference nitric acid solution (of the same concentration as the sample) and place it in the spectrophotometer. Record a baseline spectrum.

-

Sample Measurement:

-

Rinse the cuvette with the neptunium sample solution.

-

Fill the cuvette with the neptunium sample and place it in the spectrophotometer.

-

Acquire the absorption spectrum over the desired wavelength range (typically 350-1300 nm).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the characteristic absorption peaks for each neptunium oxidation state.

-

Use the Beer-Lambert law (A = εbc) to quantify the concentration of each species, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

-

Characteristic Absorption Peaks:

Table 3: Key UV-Vis-NIR Absorption Peaks for Neptunium Ions in Nitric Acid

| Oxidation State | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |

| Np(IV) | ~723, ~960 | Variable with [HNO₃] |

| Np(V) | ~980 | ~395 |

| Np(VI) | ~1223 | ~45 |

Note: The exact peak positions and molar absorptivities can vary with the nitric acid concentration and temperature.[4][14]

Visualizations

Caption: Workflow for Neptunium Separation in the PUREX Process.

References

- 1. Neptunium determination in PUREX process [inis.iaea.org]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Quantifying neptunium oxidation states in nitric acid through spectroelectrochemistry and chemometrics [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. impact.ornl.gov [impact.ornl.gov]

- 8. EP0638907B1 - Method of separating and recovering plutonium and neptunium from a nitric acid solution - Google Patents [patents.google.com]

- 9. The separation of neptunium and technetium in an advanced PUREX process (Journal Article) | OSTI.GOV [osti.gov]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. impact.ornl.gov [impact.ornl.gov]

- 13. info.ornl.gov [info.ornl.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Spectroscopic Analysis of Neptunium Nitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic analysis of neptunium nitrate solutions. It is intended to guide researchers in the characterization and quantification of neptunium species in nitric acid media, which is crucial for nuclear fuel reprocessing, waste management, and fundamental actinide chemistry studies.

Introduction